molecular formula C9H12N2O2S B8508040 N,N-Dimethyl-N'-benzylidenesulfamide

N,N-Dimethyl-N'-benzylidenesulfamide

Cat. No. B8508040
M. Wt: 212.27 g/mol
InChI Key: SKTVROAOAOKXON-UHFFFAOYSA-N
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Patent
US05045557

Procedure details

N-Benzylidene-N',N'-dimethylsulphamide (6.36 g) was stirred with p-toluenesulphonylmethyl isocyanide (9.75 g ) and potassium carbonate (8.28 g) in methanol and dimethoxyethane for 18 hours. The mixture was filtered and the filtrate evaporated and recrystallised from ethyl acetate/hexane to give crude 1-dimethylsulphamoyl-5-phenylimidazole.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][S:9]([N:12]([CH3:14])[CH3:13])(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C)C=CC(S([CH2:24][N+:25]#[C-:26])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO.C(COC)OC>[CH3:13][N:12]([CH3:14])[S:9]([N:8]1[C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:26][N:25]=[CH:24]1)(=[O:11])=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NS(=O)(=O)N(C)C
Name
Quantity
9.75 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
8.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)N1C=NC=C1C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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